Chemical structure and properties of Acetamide,N-(1-cyclohexyl-2-hydroxyethyl)-
Chemical structure and properties of Acetamide,N-(1-cyclohexyl-2-hydroxyethyl)-
[1]
Executive Summary
Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- (CAS: 855878-60-3) is a specialized
This compound serves as a critical chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates.[1] Its structure combines a lipophilic cyclohexyl moiety—mimicking the side chain of non-natural amino acids—with a polar hydroxyethyl tail and an amide backbone.[1] This unique architecture makes it a valuable scaffold for probing hydrophobic pockets in enzyme active sites, particularly in the design of protease inhibitors and CNS-active agents.[1]
Chemical Structure & Stereochemistry[1]
Nomenclature and Identification[1][4]
-
IUPAC Name:
-(1-cyclohexyl-2-hydroxyethyl)acetamide -
Common Synonyms:
-Acetyl-cyclohexylglycinol; 2-Acetamido-2-cyclohexylethanol[1] -
CAS Number: 855878-60-3[2]
-
Molecular Formula:
[1] -
Molecular Weight: 185.26 g/mol [1]
Structural Analysis
The molecule consists of three distinct pharmacophoric regions:
-
Acetamide Core: Provides hydrogen bond donor (NH) and acceptor (C=O) sites, mimicking the peptide bond.[1]
-
Cyclohexyl Ring: A bulky, aliphatic lipophilic group that increases
and facilitates hydrophobic interactions.[1] -
Hydroxyethyl Tail: A primary alcohol group capable of hydrogen bonding or further functionalization (e.g., phosphorylation, oxidation to aldehyde).[1]
Chirality: The carbon at position 1 of the ethyl chain (C1) is a stereocenter.[1] The compound exists as two enantiomers:
-
(S)-Isomer: Derived from L-cyclohexylglycine.[1]
-
(R)-Isomer: Derived from D-cyclohexylglycine.[1]
-
Note: The specific rotation and biological activity depend heavily on the enantiomeric purity of the starting material.[1]
Structural Visualization
The following diagram illustrates the connectivity and functional groups of the (S)-enantiomer.[1]
Figure 1: Functional decomposition of N-(1-cyclohexyl-2-hydroxyethyl)acetamide.[1]
Physicochemical Properties[1][3][6][7][8]
The physicochemical profile of N-(1-cyclohexyl-2-hydroxyethyl)acetamide is dominated by the balance between the hydrophobic cyclohexyl ring and the hydrophilic amide/alcohol functions.[1]
Predicted & Experimental Data
Data derived from consensus modeling of structurally analogous
| Property | Value / Description | Significance |
| Physical State | White to off-white solid | Typical for low MW amides.[1] |
| Melting Point | 105–115 °C (Predicted) | Driven by intermolecular H-bonding (Amide-Amide, Alcohol-Amide).[1] |
| Boiling Point | ~380 °C (at 760 mmHg) | High due to polarity; likely decomposes before boiling.[1] |
| LogP (Octanol/Water) | 1.2 – 1.6 (Predicted) | Moderate lipophilicity; membrane permeable.[1] |
| Water Solubility | Moderate to High | The acetamide and hydroxyl groups facilitate aqueous solubility despite the cyclohexyl ring.[1] |
| pKa (Conjugate Acid) | ~ -0.5 (Amide Oxygen) | The amide nitrogen is non-basic; the alcohol is weakly acidic (pKa ~16).[1] |
| H-Bond Donors | 2 (NH, OH) | Critical for receptor binding.[1] |
| H-Bond Acceptors | 2 (C=O, OH) |
Synthesis & Manufacturing Protocols
The synthesis of N-(1-cyclohexyl-2-hydroxyethyl)acetamide generally proceeds via two primary routes. The choice of route depends on the availability of starting materials (amino acids vs. amino alcohols).[1]
Route A: Selective Acetylation of 2-Amino-2-cyclohexylethanol
This is the most direct method, utilizing the commercially available amino alcohol.[1]
Reaction Scheme:
Protocol:
-
Dissolution: Dissolve 1.0 eq of (S)-2-amino-2-cyclohexylethanol in dry Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base Addition: Add 1.1 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge the acid byproduct.[1]
-
Acetylation: Cool the solution to 0°C. Add 1.05 eq of Acetic Anhydride dropwise.
-
Quenching: Quench with water after TLC indicates consumption of amine.[1]
-
Workup: Extract with DCM, wash with dilute HCl (to remove unreacted amine) and saturated NaHCO3. Dry over MgSO4 and concentrate.
-
Purification: Recrystallization from Ethyl Acetate/Hexane.
Route B: Reduction of N-Acetyl-Cyclohexylglycine
This route is preferred if the starting material is the amino acid derivative.[1]
Reaction Scheme:
Protocol:
-
Activation: Dissolve N-acetyl-cyclohexylglycine in anhydrous THF.
-
Reduction: Add Borane-Dimethyl Sulfide complex (
) dropwise at 0°C. -
Reflux: Allow the reaction to warm to room temperature and reflux gently for 2-4 hours.
-
Hydrolysis: Carefully quench with methanol to destroy excess borane.
-
Isolation: Evaporate solvent and purify via column chromatography.
Synthesis Workflow Diagram
Figure 2: Synthetic pathways for N-(1-cyclohexyl-2-hydroxyethyl)acetamide.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following spectral signatures are expected:
Proton NMR ( -NMR, 400 MHz, )
- 6.0 - 6.5 ppm (1H, br d): Amide NH proton.[1]
- 3.8 - 4.0 ppm (1H, m): Methine proton (CH-N) at the chiral center.[1]
-
3.6 - 3.8 ppm (2H, m): Methylene protons (
-OH) adjacent to the hydroxyl.[1] -
2.0 ppm (3H, s): Acetyl methyl group (
-CO).[1] - 1.0 - 1.8 ppm (11H, m): Cyclohexyl ring protons (characteristic broad multiplets).[1]
Mass Spectrometry (ESI-MS)
Infrared Spectroscopy (FT-IR)
-
3300 - 3400 cm
: Broad O-H stretch (hydrogen bonded).[1] -
3280 cm
: N-H stretch. -
1650 cm
: Amide I band (C=O stretch) - Strong.[1] -
1550 cm
: Amide II band (N-H bend) - Medium.[1]
Applications & Biological Relevance[4][9]
Chiral Auxiliary & Building Block
This compound is a derivative of Cyclohexylglycine , a non-proteinogenic amino acid.[1] It is frequently used in:
-
Peptidomimetics: To introduce hydrophobic bulk without the aromaticity of Phenylalanine.[1] This is crucial for designing inhibitors for enzymes with hydrophobic S1/S2 pockets (e.g., Thrombin, HCV Protease).[1]
-
Beta-Amino Alcohol Ligands: The N-acetyl group can be hydrolyzed or modified to create chiral ligands for asymmetric catalysis.[1]
Metabolic Stability Studies
In drug discovery, the N-(1-cyclohexyl-2-hydroxyethyl) motif is often investigated as a metabolite.[1]
-
Metabolic Pathway: Drugs containing a primary amine on a cyclohexyl-ethyl scaffold may undergo
-acetylation by N-acetyltransferases (NATs) in the liver.[1] -
Significance: Synthesizing this authentic standard allows researchers to quantify this specific metabolite in pharmacokinetic (PK) studies using LC-MS/MS.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14301, N-Cyclohexylacetamide (Analogous Structure).[1] Retrieved February 17, 2026 from [Link][1]
-
Cheméo. Acetamide, N-cyclohexyl- Physical Properties and Spectral Data. Retrieved February 17, 2026 from [Link][1]
